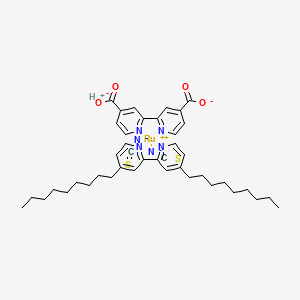![molecular formula C14H20F2S2Si2 B13142496 (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- “(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane)” is a compound with a complex name, but let’s break it down:
- The core structure consists of two bithiophene units linked by a silicon atom.
- The presence of fluorine atoms at the 3,3’ positions on one of the bithiophene rings enhances its properties.
- This compound belongs to the class of conjugated organic materials, which find applications in various fields due to their electronic and optical properties.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Reactions Undergone:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H20F2S2Si2 |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
[4-fluoro-5-(3-fluoro-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H20F2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 |
InChI Key |
BBPKQPLFOQUQPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


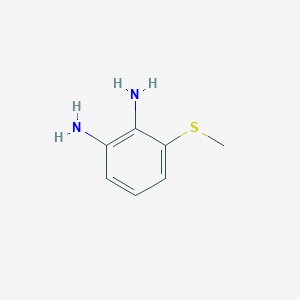
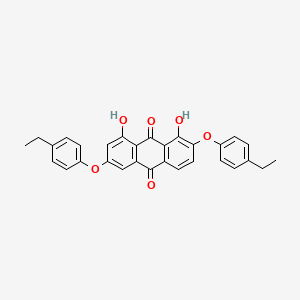
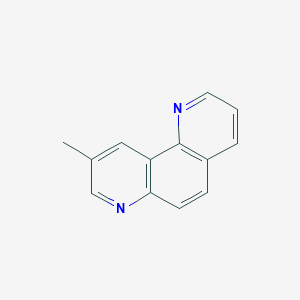
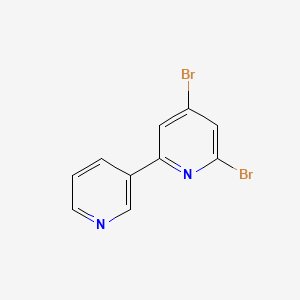
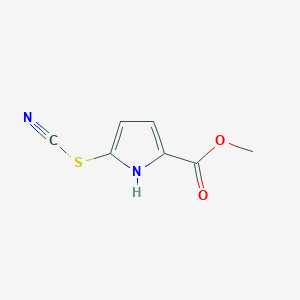
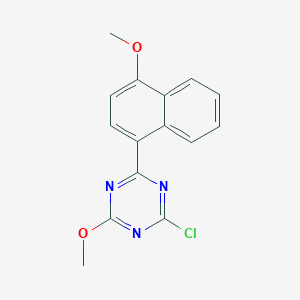
![Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
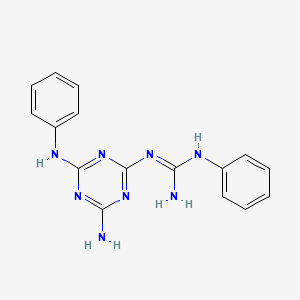
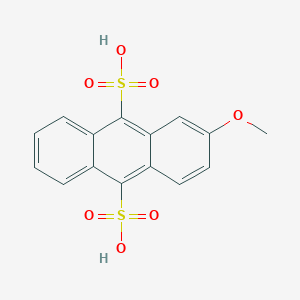
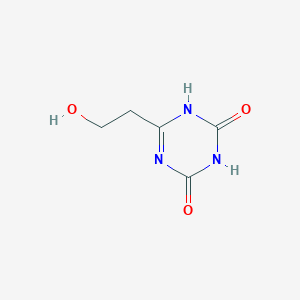
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
